Azepane-Containing Benzothiazole Derivative (BZ5) Demonstrates 4-Fold Superior Anti-S. aureus Activity vs. Piperidine Analog (BZ4) in Direct Head-to-Head MIC Comparison
In a series of 2-(4-(t-amino)but-2-yn-1-yl)-1,3-benzothiazole derivatives synthesized from the corresponding cyclic amino propargylic alcohols, the azepane-derived compound BZ5 exhibited an MIC of 15.62 µg/mL against Staphylococcus aureus ATCC 6538p, representing a 4-fold improvement over the piperidine-derived BZ4 (MIC 62.5 µg/mL) [1]. Against Candida albicans ATCC 10231, the azepane derivative BZ5 and pyrrolidine derivative BZ2 both achieved an MIC of 62.5 µg/mL (with MFC of 125 µg/mL), while the piperidine derivative BZ4 was 2-fold less active (MIC 125 µg/mL) [1]. Notably, BZ5 also showed superior activity against Bacillus subtilis (MIC 31.25 µg/mL) compared to all other tested analogs [1]. The data demonstrate that the seven-membered azepane ring confers a specific antibacterial potency advantage that is not replicated by five- or six-membered cyclic amines bearing the identical propargylic alcohol linker and benzothiazole warhead.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against S. aureus ATCC 6538p |
|---|---|
| Target Compound Data | BZ5 (azepane derivative): MIC 15.62 µg/mL, MBC 31.25 µg/mL |
| Comparator Or Baseline | BZ4 (piperidine derivative): MIC 62.5 µg/mL, MBC 125 µg/mL; BZ2 (pyrrolidine derivative): MIC 62.5 µg/mL, MBC 125 µg/mL; BZ3 (2-methylpiperidine): MIC 62.5 µg/mL; BZ6 (4-methylpiperazine): MIC 125 µg/mL; BZ7 (2,6-dimethylpiperidine): MIC 125 µg/mL; Ciprofloxacin positive control: MIC 5 µg/mL |
| Quantified Difference | BZ5 vs. BZ4: 4-fold lower MIC (15.62 vs. 62.5 µg/mL); BZ5 vs. BZ6/BZ7: 8-fold lower MIC (15.62 vs. 125 µg/mL) |
| Conditions | Broth dilution method; in vitro antimicrobial assay against Staphylococcus aureus ATCC 6538p; compounds tested at concentrations yielding MIC/MBC (µg/mL); positive control ciprofloxacin at 5 µg/mL |
Why This Matters
For procurement decisions in antimicrobial SAR campaigns, the azepane building block delivers a downstream benzothiazole derivative with quantitatively superior anti-staphylococcal potency compared to the commonly used piperidine and pyrrolidine analogs, reducing the risk of missing active hits due to suboptimal ring size selection.
- [1] Shafiq B, Muhi-Eldeen Z, Al-Kaissi E, Al-Adham IS. Synthesis, Structural Elucidation and Antimicrobial Evaluation of 2-{4-(T-Amino)-2-(but-2-yn-1-yl)}-1,3-Benzothiazole Derivatives. Int J Pharm Pharm Sci. 2016;8(4):267-275. Table 2: MIC data for BZ2–BZ7 against S. aureus, B. subtilis, E. coli, P. aeruginosa, and C. albicans. View Source
